

A Technical Guide to Piperidone Hydrochloride: Commercial Availability, Properties, and Synthetic Applications

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Compound of Interest

Compound Name: *Piperidone hydrochloride*

Cat. No.: *B8464848*

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For researchers, scientists, and drug development professionals, **piperidone hydrochloride** serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, key chemical and physical properties, and detailed experimental protocols for its application in organic synthesis.

Commercial Availability and Suppliers

Piperidone hydrochloride, most commonly available as 4-**piperidone hydrochloride** monohydrate, is readily accessible from various chemical suppliers. The compound is offered in a range of purities and quantities to suit diverse research and development needs. Below is a summary of prominent suppliers and their typical offerings.

Supplier	Product Name	Purity	Pack Sizes
US Biological Life Sciences[1]	4-Piperidone hydrochloride monohydrate	99+% (Reagent Grade), Highly Purified[1]	5g, 10g, 25g, 100g, 250g, 1Kg[1]
Lab Pro Inc.[2]	4-Piperidone Monohydrate Hydrochloride	Min. 98.0%[2]	100g[2]
Cayman Chemical[3]	4-Piperidone (hydrochloride hydrate)	≥95%[3]	-
Cenmed Enterprises[4]	4-Piperidone Hydrochloride Monohydrate	≥99% (Assay)[4]	250g, 1Kg, 5Kg[4]
Simson Pharma Limited[5]	4-Piperidone Monohydrate Hydrochloride	High Quality	Inquire for pack sizes
Nordmann[6]	4-Piperidone monohydrate hydrochloride	High Quality	Inquire for pack sizes
Molekula[7]	4-Piperidone hydrochloride monohydrate	-	25g, 100g[7]
Thermo Fisher Scientific (Alfa Aesar) [8][9][10]	4-Piperidone hydrochloride monohydrate	97%, 98%[8][10]	Inquire for pack sizes
Ningbo Inno Pharmchem Co., Ltd.	4-Piperidone Hydrochloride Monohydrate	High Purity	Inquire for pack sizes
Citizen Laboratories Private Limited[11]	4-Piperidone Hydrochloride Monohydrate	99% Min[11]	Inquire for pack sizes

Quantitative Data

The following tables summarize the key physical and chemical properties of 4-**piperidone hydrochloride** monohydrate, compiled from various supplier data sheets and certificates of analysis.

General Properties

Property	Value	Source
CAS Number	40064-34-4	[2] [3] [4]
Molecular Formula	C ₅ H ₉ NO · HCl · H ₂ O	[3] [4] [7]
Molecular Weight	153.61 g/mol	[2] [4] [7]
Appearance	White to off-white or pale yellow crystalline powder	[2] [4] [8] [9] [10]

Physical and Chemical Constants

Property	Value	Source
Melting Point	90-98 °C, 93-95 °C, 94-96 °C, 97-100 °C, 100 °C	[2] [4] [8] [9] [10]
Solubility	DMF: 5 mg/ml, DMSO: 30 mg/ml, Ethanol: 2 mg/ml, PBS (pH 7.2): 10 mg/ml	[3]

Experimental Protocols

Piperidone hydrochloride is a versatile intermediate in organic synthesis, frequently employed in the construction of piperidine-containing scaffolds. Below are detailed methodologies for key synthetic transformations.

Synthesis of Fentanyl via Alkylation and Reductive Amination

This protocol outlines a three-step synthesis of fentanyl starting from 4-piperidone monohydrate hydrochloride.^[1]^[12]

Step 1: N-Alkylation of 4-Piperidone

- **Reaction Setup:** In a round-bottom flask, combine 4-piperidone monohydrate hydrochloride (1 equivalent), 2-(bromoethyl)benzene (1 equivalent), and cesium carbonate in acetonitrile.
- **Reaction Conditions:** Stir the mixture at 80 °C for 16 hours.
- **Workup and Purification:** After cooling to room temperature, add water and dichloromethane. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent to yield the N-alkylated piperidone.

Step 2: Reductive Amination with Aniline

- **Reaction Setup:** Dissolve the N-alkylated piperidone from Step 1 (1 equivalent) and aniline (1 equivalent) in a suitable solvent.
- **Reaction Conditions:** Add sodium triacetoxyborohydride (1.4 equivalents) and glacial acetic acid (2 equivalents) to the mixture.^[11] Stir at room temperature.
- **Workup and Purification:** Upon completion, the reaction is worked up to isolate the 4-anilino-N-phenethylpiperidine intermediate.

Step 3: Acylation to Fentanyl

- **Reaction Setup:** Dissolve the 4-anilino-N-phenethylpiperidine from Step 2 (1 equivalent) in dichloromethane.
- **Reaction Conditions:** Add propionyl chloride dropwise to the solution.^[11]
- **Isolation and Purification:** The resulting fentanyl is isolated and purified from the reaction mixture.^[11]

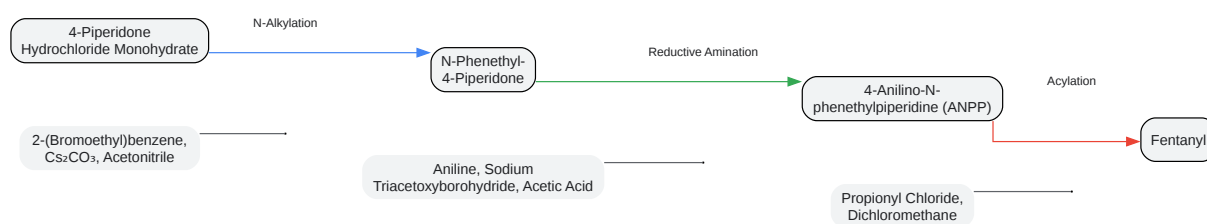
General Protocol for Reductive Amination

Reductive amination is a widely used method to introduce amino substituents at the 4-position of the piperidone ring.

- **Imine Formation:** Dissolve 1-benzyl-4-piperidone (1 equivalent) and the desired amine (1.0-1.2 equivalents) in dichloromethane (DCM) or dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.[3]
- **Reduction:** Add sodium triacetoxyborohydride (1.2-1.5 equivalents) in one portion to the reaction mixture.[3]
- **Reaction Monitoring:** Stir the reaction at room temperature for 1 to 24 hours, monitoring its progress by TLC or LC-MS.[3]
- **Workup:** Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]
- **Purification:** Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[3]

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway for fentanyl from 4-piperidone hydrochloride, as detailed in the experimental protocol section.



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Caption: Synthetic workflow for the preparation of Fentanyl.

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